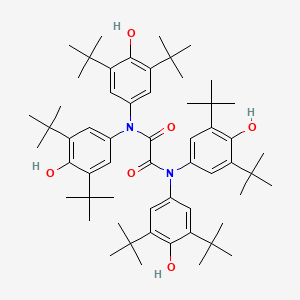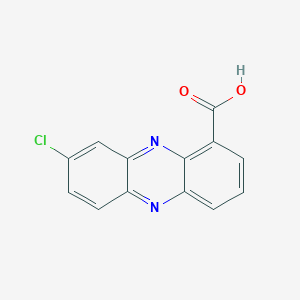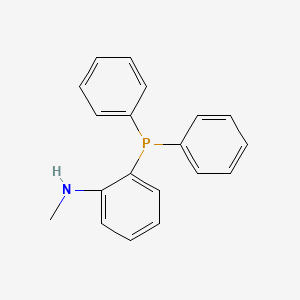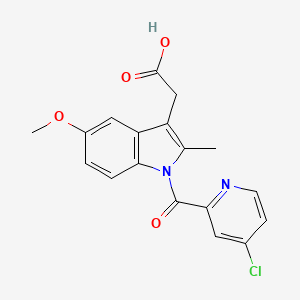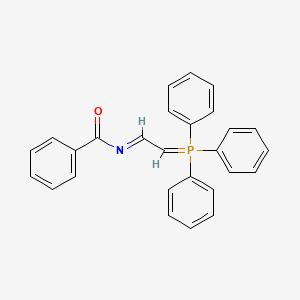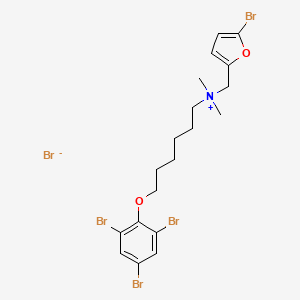
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((5-Bromofuran-2-yl)methyl)-N,N-dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide” is a synthetic organic compound that features a complex structure with multiple bromine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-Bromofuran-2-yl)methyl)-N,N-dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide” typically involves multiple steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated furan is then alkylated with an appropriate alkyl halide to introduce the N,N-dimethyl group.
Ether Formation: The phenol group is brominated to form 2,4,6-tribromophenol, which is then reacted with a suitable alkyl halide to form the ether linkage.
Quaternization: The final step involves the quaternization of the amine group with a bromide source to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the phenoxy group.
Reduction: Reduction reactions may target the bromine atoms or the quaternary ammonium group.
Substitution: The bromine atoms on the phenoxy group and the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various functionalized analogs.
科学研究应用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to the presence of multiple bromine atoms, the compound may exhibit antimicrobial properties.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry
Materials Science: It can be used in the development of new materials with unique properties, such as flame retardants or polymers.
作用机制
The mechanism of action of “N-((5-Bromofuran-2-yl)methyl)-N,N-dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide” would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell membranes or interfere with essential biochemical processes in microorganisms. In catalysis, it may facilitate the formation or breaking of chemical bonds through its functional groups.
相似化合物的比较
Similar Compounds
N-((5-Bromofuran-2-yl)methyl)-N,N-dimethylhexan-1-aminium bromide: Lacks the tribromophenoxy group.
N,N-Dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide: Lacks the bromofuran group.
Uniqueness
The presence of both the bromofuran and tribromophenoxy groups in “N-((5-Bromofuran-2-yl)methyl)-N,N-dimethyl-6-(2,4,6-tribromophenoxy)hexan-1-aminium bromide” makes it unique, potentially offering a combination of properties not found in similar compounds. This could include enhanced reactivity, specific biological activity, or unique material properties.
属性
CAS 编号 |
60724-11-0 |
|---|---|
分子式 |
C19H24Br5NO2 |
分子量 |
697.9 g/mol |
IUPAC 名称 |
(5-bromofuran-2-yl)methyl-dimethyl-[6-(2,4,6-tribromophenoxy)hexyl]azanium;bromide |
InChI |
InChI=1S/C19H24Br4NO2.BrH/c1-24(2,13-15-7-8-18(23)26-15)9-5-3-4-6-10-25-19-16(21)11-14(20)12-17(19)22;/h7-8,11-12H,3-6,9-10,13H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
QWRPOKTZJHAKMB-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CCCCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)Br.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


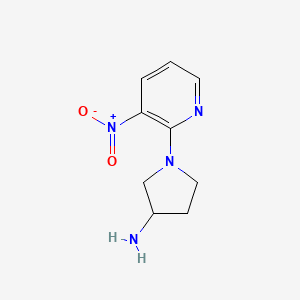

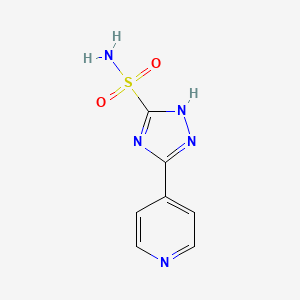

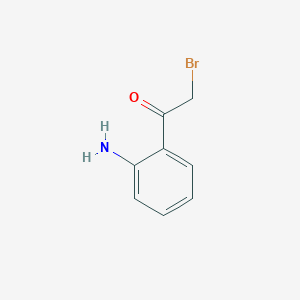
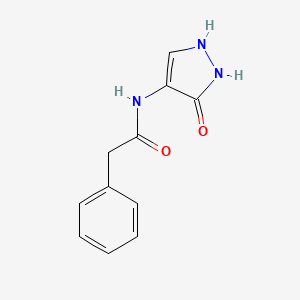
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)

